1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
Introduction and Context
Historical Development of Pyridazinyl-Piperazine Derivatives
The integration of pyridazine and piperazine moieties into pharmaceutical agents has evolved significantly over the past two decades. Early developments in this field focused on leveraging the electron-deficient nature of pyridazine rings to facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling efficient coupling with piperazine derivatives. For example, the synthesis of Palbociclib and Ribociclib involved SNAr reactions between substituted pyridazines and N-Boc-piperazine, followed by catalytic hydrogenation and functional group transformations. These efforts established pyridazinyl-piperazine scaffolds as versatile platforms for kinase inhibition, particularly in oncology.
Parallel advancements in transition metal-catalyzed coupling reactions, such as Buchwald–Hartwig amination, further expanded the structural diversity of these derivatives. However, challenges in catalyst removal and reaction scalability prompted the development of metal-free methodologies, including the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to achieve high-yielding couplings. The historical progression from SNAr-based syntheses to modern flow chemistry techniques underscores the adaptability of pyridazinyl-piperazine systems in drug discovery.
Significance in Contemporary Medicinal Chemistry Research
Pyridazinyl-piperazine derivatives have gained prominence due to their balanced physicochemical properties and target engagement capabilities. The compound 1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one exemplifies this trend, combining a pyridazine core with a morpholine-substituted piperazine and a phenylbutanone side chain. Such architectures are frequently employed to optimize pharmacokinetic profiles, as evidenced by the success of MAO-B inhibitors like T6 and T3 , which feature analogous piperazine-pyridazinone frameworks.
Recent studies highlight the role of pyridazine rings in enhancing binding affinity through π-π stacking and hydrogen bonding interactions, while the piperazine moiety contributes conformational flexibility for target adaptation. The inclusion of morpholine, a saturated oxygen-containing heterocycle, further improves aqueous solubility and metabolic stability, addressing common limitations of lipophilic drug candidates.
Structural Uniqueness and Molecular Architecture
The molecular structure of this compound can be deconstructed into four critical domains:
- Pyridazine Core : A six-membered aromatic ring with two adjacent nitrogen atoms, which facilitates electron-deficient character and participation in SNAr reactions.
- Piperazine Spacer : A saturated diazacyclohexane ring providing torsional flexibility and serving as a linker between the pyridazine and morpholine groups.
- Morpholine Substituent : A tetrahydro-1,4-oxazine ring enhancing solubility and modulating electronic properties via its oxygen atom.
- 2-Phenylbutan-1-one Side Chain : A ketone-containing alkyl chain terminated by a phenyl group, likely contributing to hydrophobic interactions and stereoelectronic effects.
Table 1: Comparative Structural Features of Pyridazinyl-Piperazine Derivatives
This table illustrates how strategic substitutions on the pyridazine-piperazine scaffold enable target-specific optimization, a principle embodied by the subject compound.
Research Problems Addressed by this Compound Class
The design of this compound addresses several persistent challenges in medicinal chemistry:
- Synthetic Accessibility : The use of SNAr reactions for pyridazine-piperazine coupling, as demonstrated in the synthesis of Avapritinib, provides a scalable route to this scaffold. Morpholine introduction via nucleophilic substitution or reductive amination further simplifies manufacturing.
- Selectivity Optimization : Structural analogs like T6 achieve MAO-B selectivity indices >120 through meta-substitution on aromatic rings. The phenylbutanone moiety in the target compound may similarly fine-tune selectivity by sterically occluding off-target interactions.
- Metabolic Stability : Morpholine’s electron-rich oxygen atom mitigates oxidative metabolism, a strategy validated in drugs like Vorapaxar. This feature is critical for extending half-life and reducing dosing frequency.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-2-19(18-6-4-3-5-7-18)22(28)27-12-10-25(11-13-27)20-8-9-21(24-23-20)26-14-16-29-17-15-26/h3-9,19H,2,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEHKHXLGXLHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a pyridazine derivative with morpholine under specific conditions to form the morpholinopyridazine structure.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the morpholinopyridazine moiety.
Attachment of the Phenylbutanone Group: The final step involves the attachment of the phenylbutanone group to the piperazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Butanone Derivatives
Compounds sharing the piperazine-butanone scaffold but differing in substituents include:
Key Observations :
- The target compound uniquely combines a morpholinopyridazine group with a 2-phenylbutanone, distinguishing it from MK41 and MK70, which feature thiophene or nitroaryl groups. This structural variation may influence target selectivity and pharmacokinetics.
- Synthesis yields for analogs vary widely (35–82%), suggesting that the target compound’s synthesis efficiency would depend on the reactivity of the morpholinopyridazine intermediate.
- The pyrrolidin-2-one core in S-61 demonstrates that minor changes to the ketone moiety (e.g., cyclization) can shift pharmacological activity toward cardiovascular effects .
Pyridazine and Pyridine-Based Analogs
Compounds with pyridazine/pyridine cores and piperazine linkages include:
Key Observations :
- The morpholinopyridazine group in the target compound replaces the thiazol ring in ’s urea derivatives (11a-11o), which exhibit higher molecular weights (466–602 Da) due to bulky substituents.
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) in MK41 and MK70 may enhance binding to aromatic residues in target proteins, whereas the morpholine group in the target compound could improve solubility .
Biological Activity
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 278.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on different biological systems and potential therapeutic uses.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A study focused on similar piperazine derivatives showed promising results against various cancer cell lines, suggesting that modifications in the piperazine structure can enhance cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A related study demonstrated that piperazine derivatives possess antifungal effects against pathogens such as Fusarium oxysporum and Alternaria solani. The structure of the compound may contribute to its efficacy against these fungi .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:
- The morpholine and piperazine moieties may interact with specific receptors or enzymes, leading to altered signaling pathways.
- The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds, providing insights into potential effects:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 6-morpholinopyridazine with a piperazine intermediate, followed by ketone formation. Optimization may include varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or HPLC. For reproducibility, randomized block designs (as in agricultural studies ) can be adapted to systematically test variables.
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Use a combination of H/C NMR to identify proton and carbon environments (e.g., morpholine and piperazine peaks). Mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (as in ) provides definitive structural validation, though crystallization may require solvent screening (e.g., ethanol/water mixtures).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent degradation. Safety data sheets for analogous morpholine/piperazine derivatives recommend avoiding moisture and light . Stability studies (e.g., accelerated aging at 40°C/75% RH) can identify degradation pathways.
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Conduct metabolite profiling using LC-MS/MS and compare with in vitro enzyme inhibition assays. Adjust experimental models (e.g., primary cells vs. cell lines) or employ PK/PD modeling to bridge gaps. Reference standards (e.g., ) ensure assay consistency.
Q. How can computational methods predict the binding affinity of this compound to target proteins, and how should results be validated experimentally?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of related targets (e.g., kinases or GPCRs). Validate predictions via surface plasmon resonance (SPR) for binding kinetics or competitive radioligand assays. Cross-reference with structural analogs (e.g., ) to refine models.
Q. What experimental designs are suitable for assessing the compound’s selectivity across related enzymatic targets?
- Methodological Answer : Employ a panel of enzymes (e.g., kinases, phosphodiesterases) in high-throughput screening. Use split-plot designs (as in ) to manage variables like enzyme concentration and inhibitor dose. Data normalization against positive/negative controls (e.g., ) minimizes batch effects.
Q. How can researchers address low yields in the final step of the synthetic pathway?
- Methodological Answer : Troubleshoot via mechanistic studies (e.g., isolating intermediates to identify bottlenecks). Consider alternative coupling reagents (e.g., HATU vs. EDC) or protecting group strategies. Process analytical technology (PAT) tools, such as in situ FTIR, enable real-time monitoring .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data from different cell lines be interpreted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
